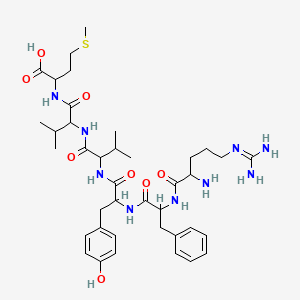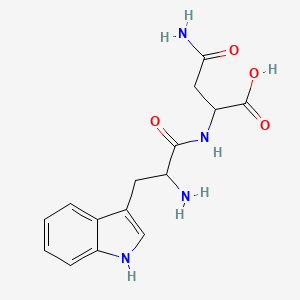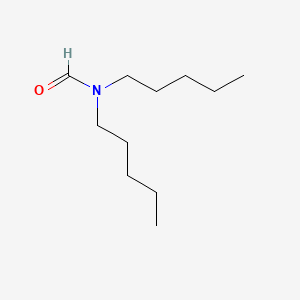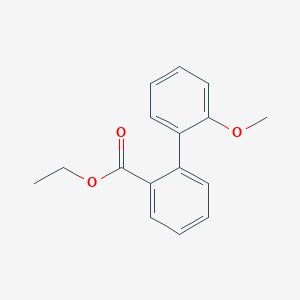
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- is a chemical compound with the molecular formula C7H11ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two amino groups at positions 4 and 5, a chlorine atom at position 2, a methyl group at position 6, and an isopropyl group attached to one of the amino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- typically involves the chlorination of 2-methyl-4,5-diaminopyrimidine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. The isopropyl group is introduced through a subsequent alkylation reaction using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Derivatives with substituted nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the chlorine and isopropyl groups enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-methyl-4,5-pyrimidinediamine
- 2-Chloro-6-methylpyrimidine-4,5-diamine
Uniqueness
4,5-Pyrimidinediamine, 2-chloro-6-methyl-N4-(1-methylethyl)- is unique due to the presence of the isopropyl group attached to the amino group, which distinguishes it from other similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
890094-20-9 |
|---|---|
Fórmula molecular |
C8H13ClN4 |
Peso molecular |
200.67 g/mol |
Nombre IUPAC |
2-chloro-6-methyl-4-N-propan-2-ylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-4(2)11-7-6(10)5(3)12-8(9)13-7/h4H,10H2,1-3H3,(H,11,12,13) |
Clave InChI |
JZJCPSGUJAUBHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)Cl)NC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole](/img/structure/B12114259.png)


![[2-(3,4-Dichlorophenyl)cyclopropyl]methanol](/img/structure/B12114278.png)
![1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B12114290.png)


![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B12114313.png)






